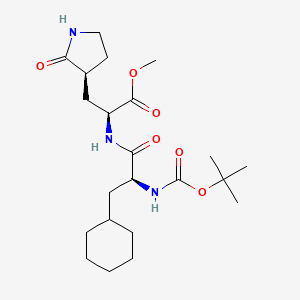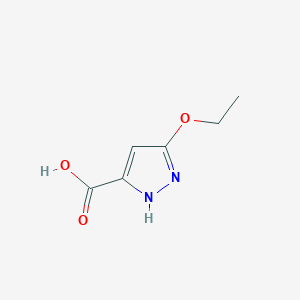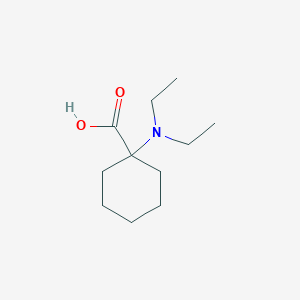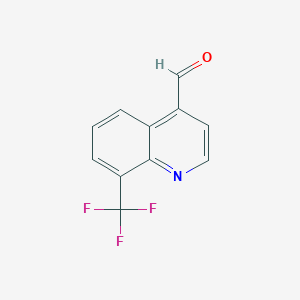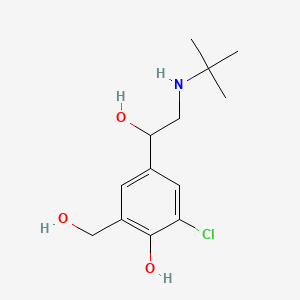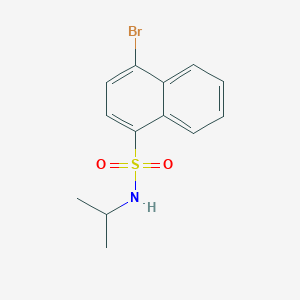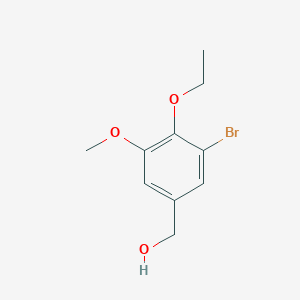
Sitagliptin Impurity B
Übersicht
Beschreibung
Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus .
Molecular Structure Analysis
This compound has the empirical formula C16H19F5N5O5P . Its molecular weight is 487.32 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require sophisticated analytical techniques for their analysis . These techniques include spectroscopic methods, derivative techniques, and chromatographic methods .Wissenschaftliche Forschungsanwendungen
Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms Sitagliptin Phosphate Monohydrate
The research on Sitagliptin phosphate monohydrate, a key component related to Sitagliptin and its impurities, demonstrates its classification as a BCS Class 1 drug. The study suggests that for solid immediate-release oral drug products containing Sitagliptin phosphate monohydrate, a BCS-based biowaiver could be implemented. This approach, which can replace a pharmacokinetic study in human volunteers, is predicated on certain conditions including the formulation being composed of excipients common in solid IR oral drug products and meeting all in vitro dissolution specifications as per WHO, FDA, EMA, or ICH guidelines Naseem A. Charoo et al., 2021.
Sitagliptin A Review of Its Use in Patients with Type 2 Diabetes Mellitus
This comprehensive review highlights Sitagliptin's role as an antihyperglycemic drug, emphasizing its efficacy in improving glycemic control in type 2 diabetes patients. Sitagliptin, as a highly selective inhibitor of the dipeptidyl peptidase-4 enzyme, has been shown to be effective as monotherapy and in combination with other treatments. Its clinical trials focused on glycosylated hemoglobin reduction, among other endpoints. Importantly, the review mentions the drug's general tolerability, low risk of hypoglycemia, and neutral effect on body weight, discussing the ongoing surveillance regarding its safety profile G. Plosker, 2014.
Sitagliptin and Metformin in Fixed Dose Combination The Emerging Evidence of its Therapeutic Impact in Type 2 Diabetes
This article reviews clinical studies on the combination therapy of Metformin and Sitagliptin, highlighting the synergistic effect of addressing both insulin resistance and secretion defects in type 2 diabetes. It reports that the combination improves glycaemic parameters more effectively than either agent alone and is well tolerated. This combination therapy offers a compelling case for a therapeutic approach that leverages the benefits of Sitagliptin alongside Metformin, reflecting on the complementary mechanisms of action B. Gallwitz, 2011.
Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors A thorough review comparing the clinical pharmacokinetics of DPP-4 inhibitors, including Sitagliptin, provides insights into how these medications manage type 2 diabetes mellitus. It covers aspects such as absorption, distribution, metabolism, and elimination, highlighting the pharmacokinetic differences that might influence the selection of these drugs based on patient-specific variables and co-morbidities. This comparison underscores the unique attributes of Sitagliptin among its class, potentially guiding more tailored therapeutic decisions L. Golightly et al., 2012.
Wirkmechanismus
Target of Action
Sitagliptin Impurity B, also known as Defluoro Sitagliptin , is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is a protein that inactivates incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis .
Mode of Action
This compound, as an impurity of Sitagliptin, is likely to share a similar mode of action. Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .
Biochemical Pathways
This compound, as an impurity of Sitagliptin, is likely to affect the same biochemical pathways. By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to increased levels of active incretins . These incretins stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and reduce food intake . Additionally, Sitagliptin has been found to inhibit Protein Kinase C-γ, which is involved in the long-term potentiation pathway .
Pharmacokinetics
Sitagliptin, the parent compound, has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes and has an elimination half-life of 8 to 14 hours . Approximately 80% of Sitagliptin is excreted in the urine .
Result of Action
Sitagliptin, the parent compound, leads to improved glycemic control in patients with type 2 diabetes mellitus . It results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .
Action Environment
It is known that the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . This suggests that the environment, including the concentration of the impurity and the presence of other compounds, could influence the action, efficacy, and stability of this compound.
Zukünftige Richtungen
The FDA is working to avoid a shortage of Sitagliptin following the detection of the nitrosamine impurity . They will not object to the temporary distribution of Sitagliptin containing NTTP above the acceptable intake limit of 37 ng per day, and up to 246.7 ng per day . This suggests that future directions may involve further investigations into the presence of nitrosamine impurities in Sitagliptin and its impurities, including Sitagliptin Impurity B.
Eigenschaften
IUPAC Name |
3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZEIJGJLNXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723221 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898543-70-9 | |
| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)
![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)
![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)


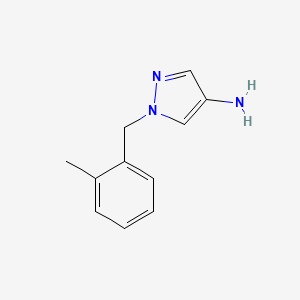
![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)
